9,10-Phenanthrenequinone is a natural product found in Arabidopsis thaliana with data available.
Phenanthrenequinone
CAS No.: 84-11-7
Cat. No.: VC21213094
Molecular Formula: C14H8O2
Molecular Weight: 208.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 84-11-7 |
---|---|
Molecular Formula | C14H8O2 |
Molecular Weight | 208.21 g/mol |
IUPAC Name | phenanthrene-9,10-dione |
Standard InChI | InChI=1S/C14H8O2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8H |
Standard InChI Key | YYVYAPXYZVYDHN-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)C2=O |
Canonical SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)C2=O |
Boiling Point | About 360 °C |
Colorform | Orange-red crystals Orange needles, orange-red plates |
Melting Point | 206-207 °C |
Introduction
Chemical Identity and Structure
Phenanthrenequinone, also known as 9,10-phenanthrenedione or phenanthraquinone, is an organic compound with the molecular formula C₁₄H₈O₂ and a molecular weight of 208.21 g/mol . The compound is identified by the CAS Registry Number 84-11-7 . Structurally, phenanthrenequinone features a phenanthrene backbone with two carbonyl groups at positions 9 and 10, creating the characteristic quinone functionality that drives much of its chemical behavior .
Physical and Chemical Properties
Phenanthrenequinone exhibits distinctive physical and chemical properties that influence its behavior in various environments and applications. These properties are summarized in the table below:
Property | Value |
---|---|
Appearance | Orange to brown powder/crystal |
Molecular Formula | C₁₄H₈O₂ |
Molecular Weight | 208.21 g/mol |
Melting Point | 207-212°C |
Boiling Point | 360°C |
Density | 1.405 |
Bulk Density | 350 kg/m³ |
Refractive Index | 1.5681 (estimate) |
Flash Point | 245°C |
Water Solubility | Insoluble (7.5 mg/L) |
λmax | 420 nm |
The compound presents as an orange-brownish powder with limited solubility in water . Its high melting and boiling points reflect the stability of its aromatic structure, while its spectroscopic characteristics, including a maximum absorption wavelength (λmax) of 420 nm, provide useful identifiers for analytical purposes .
Synthesis and Preparation
Several methods have been developed for the synthesis of phenanthrenequinone, with oxidation of phenanthrene being the predominant approach.
Laboratory Synthesis
Phenanthrenequinone is primarily obtained through the oxidation of the hydrocarbon phenanthrene (C₁₄H₁₀) . The classical preparation method involves oxidation with chromic acid, producing the quinone derivative directly . Upon reduction with sulfur dioxide, phenanthrenequinone yields phenanthrenehydroquinone, which can absorb oxygen from the air to form a black quinhydrone. Further oxidation regenerates phenanthrenequinone .
An alternative synthetic route employs dihydroxy phenylselenonium benzenesulfonate as the oxidizing agent in boiling dioxane-water . When conducted in methanol, this reaction pathway produces 9-methoxyphenanthrene as a side product .
Advanced Synthetic Methods
Recent research has explored more efficient and selective methods for phenanthrenequinone synthesis. The development of high-yielding synthetic routes for derivatives such as 3,6-bis(trifluoromethyl)-9,10-phenanthrenequinone (PQ-CF₃) represents significant advancement in this area . These modified synthetic approaches aim to enhance specific properties for specialized applications, particularly in photocatalysis.
Chemical Reactivity
Phenanthrenequinone demonstrates diverse reactivity patterns that are largely driven by its quinone functionality.
Reaction with Ketones
One of the notable reactions of phenanthrenequinone is its interaction with ketones under FeCl₃ catalysis to produce structurally diverse furan-annulated products . The reaction pathway and products vary significantly depending on the ketone structure:
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With acetone and cyclopentanone: Forms furan-annulated ketals
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With ethyl alkyl ketones: Produces 3-furaldehyde annulated products
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With cyclohexanone: Generates tetrahydrobenzofuran annulated secondary alcohol
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With cycloheptanone and cyclooctanone: Forms cyclohepta[b]furan and cycloocta[b]furan annulated products, respectively
These reactions proceed through aldol condensation, dehydration, and cyclization mechanisms, with FeCl₃ catalysis involved at each step .
Redox Properties
The quinone structure of phenanthrenequinone enables significant redox activity. This compound serves as an artificial mediator for electron acceptor/donor in molybdenum/tungsten-containing formate dehydrogenase systems for the reduction of carbon dioxide to formate and the reverse reaction . Notably, phenanthrenequinone functions as a more efficient electron acceptor than the natural nicotinamide adenine dinucleotide (NAD⁺) .
This redox capability underlies both its applications in chemical synthesis and its biological effects, particularly its ability to generate reactive oxygen species through redox cycling .
Applications and Uses
Phenanthrenequinone finds applications across multiple domains, from materials science to biochemical research.
Surface Chemistry Applications
One of the primary uses of phenanthrenequinone is in high-quality passivation of silicon (100) surfaces . When applied to silicon surfaces, it reacts with dangling bonds via a heteroatomic Diels-Alder reaction. Importantly, the π-electron conjugation of the resulting surface maintains the semiconducting nature of the silicon, making this treatment valuable for semiconductor applications .
Biochemical Applications
In biochemical contexts, phenanthrenequinone serves as a substrate for various flavoenzymes . Its ability to participate in electron transfer processes makes it valuable for studying enzyme mechanisms and electron transport chains.
Synthetic Chemistry
Phenanthrenequinone is employed in the formation of spirophosphoranes containing acyclic 5-methyl-2-phenyl-2H-1,2,3-diazaphosphol-4-yl substituents . This application highlights its utility as a building block for more complex molecular structures.
Photocatalysis
Recent research has explored the use of phenanthrenequinone and its derivatives in photocatalysis, particularly for the oxidation of secondary alcohols . The development of more electron-deficient derivatives like PQ-CF₃ has enhanced photocatalytic efficiency in these applications .
Recent Research Developments
Recent scientific investigations have expanded our understanding of phenanthrenequinone's properties and potential applications.
Photocatalytic Applications
Significant advancements have been made in utilizing phenanthrenequinone derivatives for photocatalysis. In 2023, researchers reported a high-yielding synthetic route for 3,6-bis(trifluoromethyl)-9,10-phenanthrenequinone (PQ-CF₃), a novel electron-deficient derivative . This compound demonstrated enhanced efficiency as a photocatalyst for the oxidation of secondary alcohols compared to unmodified phenanthrenequinone .
Mechanistic studies revealed that PQ-CF₃ operates primarily via highly efficient hydrogen atom transfer (HAT) rather than single-electron transfer (SET), regardless of the electronic properties of the substrate . This discovery provides valuable insights for the design of more efficient photocatalytic systems.
Environmental and Health Research
Ongoing research continues to investigate the environmental impact and health effects of phenanthrenequinone exposure. Studies have explored its role in air pollution-related health conditions, particularly respiratory and cardiovascular diseases associated with diesel exhaust particles .
The compound's ability to induce apoptosis and DNA fragmentation has also prompted interest in potential applications in cancer research, where controlled induction of cell death pathways is valuable for treatment development .
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